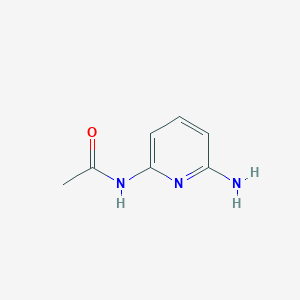

N-(6-aminopyridin-2-yl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVCJYWIEHEXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396136 | |

| Record name | N-(6-aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-62-3 | |

| Record name | N-(6-aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-6-aminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Utility of Substituted Pyridines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of N-(6-aminopyridin-2-yl)acetamide

Welcome to a detailed exploration of this compound, a heterocyclic compound of significant interest to the scientific community. As a senior application scientist, my objective is to move beyond a simple recitation of facts. This guide is designed to provide a deep, practical understanding of this molecule, grounded in the principles of synthetic and analytical chemistry. We will delve into not just what its properties are, but why they are relevant and how they can be leveraged in a research and development setting. The aminopyridine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives, such as the subject of this guide, is critical for the innovation of new chemical entities.

Core Chemical Identity and Physicochemical Profile

This compound, also known by synonyms such as 2-acetylamino-6-aminopyridine, is a disubstituted pyridine derivative.[1][2] Its structure features a pyridine ring functionalized with a primary amine at the 6-position and an acetamido group at the 2-position. This arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly valuable in synthetic applications.

The fundamental identification and physical properties of this compound are summarized below. These data points are the first step in any experimental design, influencing choices of solvents, reaction conditions, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 1075-62-3 | [1][3][4] |

| Molecular Formula | C₇H₉N₃O | [1][5] |

| Molecular Weight | 151.17 g/mol | [1][3][6] |

| IUPAC Name | This compound | [4] |

| Appearance | White to almost white powder/crystal | [7] |

| Melting Point | 158.0 to 162.0 °C | [5][7][8] |

| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [5][7][8] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [5][7][8] |

| Solubility | Soluble in Methanol | [5][7][9] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [7][10] |

Synthesis and Reactivity: A Practical Workflow

The synthesis of this compound is a foundational procedure that highlights principles of selective acylation. The most common route involves the mono-acetylation of 2,6-diaminopyridine.[7][8] The key to this synthesis is controlling the stoichiometry of the acylating agent to favor the formation of the mono-substituted product over the di-substituted byproduct.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Materials:

-

2,6-Diaminopyridine

-

Acetyl chloride

-

Dioxane (anhydrous)

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous dioxane. The use of an inert atmosphere (nitrogen) is crucial to prevent the reaction of acetyl chloride with atmospheric moisture.

-

Cooling: Cool the solution to 0 °C using an ice bath. This step is critical for controlling the exothermic reaction between the amine and acetyl chloride, minimizing side reactions and improving selectivity for mono-acetylation.

-

Reagent Addition: Add anhydrous pyridine (1.1 eq) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing the protonation of the starting material's amino groups which would render them unreactive.

-

Acylation: Add acetyl chloride (1.0 eq), diluted in a small amount of anhydrous dioxane, dropwise to the stirring solution via the dropping funnel over 30-60 minutes. The slow, dropwise addition is paramount to maintain temperature control and maximize the yield of the desired mono-acylated product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is a pillar of chemical research. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its molecular architecture.[11][12]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[11] DMSO-d₆ is often preferred as it can solubilize the compound and its residual water peak does not typically interfere with key signals. The amine and amide protons are also clearly visible in this solvent.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The key is to set an appropriate spectral width (e.g., -2 to 12 ppm) and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[11]

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (1024-4096) is required.[11] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to a specific proton or carbon in the molecule.

Predicted Spectral Data

The following table outlines the expected spectral features for this compound, based on established principles of spectroscopy.[12][13]

| Technique | Predicted Signals | Assignment and Rationale |

| ¹H NMR | ~9.5-10.0 ppm (s, 1H) | Amide N-H: Broad singlet, deshielded by the adjacent carbonyl group. |

| ~7.3-7.5 ppm (t, 1H) | Pyridine H4: Triplet, coupled to H3 and H5. | |

| ~6.0-7.0 ppm (d, 2H) | Pyridine H3 & H5: Doublets, coupled to H4. | |

| ~5.5-6.0 ppm (s, 2H) | Amine NH₂: Broad singlet, exchangeable with D₂O. | |

| ~2.0-2.2 ppm (s, 3H) | Methyl CH₃: Singlet, no adjacent protons to couple with. | |

| ¹³C NMR | ~168-170 ppm | Carbonyl C=O: Characteristic downfield shift for an amide carbonyl. |

| ~150-160 ppm | Pyridine C2 & C6: Carbons directly attached to nitrogen atoms. | |

| ~135-140 ppm | Pyridine C4: Aromatic CH carbon. | |

| ~100-110 ppm | Pyridine C3 & C5: Aromatic CH carbons. | |

| ~23-25 ppm | Methyl CH₃: Aliphatic carbon signal. | |

| IR | ~3300-3500 cm⁻¹ | N-H Stretching: Two bands expected for the primary amine (NH₂) and one for the secondary amide (N-H). |

| ~1660-1680 cm⁻¹ | C=O Stretching: Strong absorption, characteristic of an amide I band. | |

| ~1580-1620 cm⁻¹ | C=C & C=N Stretching: Aromatic ring vibrations. |

Characterization Workflow Diagram

Caption: Versatility of the title compound as a scaffold in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound is classified as an irritant.

-

Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). [1][4]* Precautions for Safe Handling:

-

Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. [1][14] * Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. [1][14] * Avoid contact with skin and eyes. [1]Wash hands thoroughly after handling.

-

-

Conditions for Safe Storage:

-

First Aid Measures:

Conclusion

This compound is more than just a chemical with a defined set of properties. It is a versatile tool for the research scientist and drug development professional. Its well-defined synthesis, predictable reactivity, and presence of multiple functionalization points make it an attractive starting material and scaffold. A thorough understanding of its chemical properties, from its melting point and solubility to its spectroscopic signature and biological potential, is essential for unlocking its full utility in the creation of novel and impactful chemical matter.

References

- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide.

- Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9.

- International Journal of Pharmaceutical Sciences Review and Research. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.

- Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.

- ACE Biolabs. (n.d.). This compound.

- Akhileshwari, P., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.

- University of Regensburg. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.

- Amanote Research. (n.d.). Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(Adamant-2-Yl) Acetamide 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors.

- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS.

- Lee, H. S., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry.

- Orita, M., et al. (2011). Discovery of an N-(2-aminopyridin-4-ylmethyl)nicotinamide derivative: a potent and orally bioavailable NCX inhibitor. Bioorganic & Medicinal Chemistry.

- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).

- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.

Sources

- 1. echemi.com [echemi.com]

- 2. chemrio.com [chemrio.com]

- 3. This compound | 1075-62-3 [sigmaaldrich.com]

- 4. 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - [sigmaaldrich.com]

- 7. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 8. This compound | 1075-62-3 [chemicalbook.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. 1075-62-3|this compound|BLD Pharm [bldpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lehigh.edu [lehigh.edu]

- 13. youtube.com [youtube.com]

- 14. aksci.com [aksci.com]

N-(6-aminopyridin-2-yl)acetamide CAS number 1075-62-3

An In-Depth Technical Guide to N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3) for Drug Discovery Professionals

Introduction

This compound, with CAS number 1075-62-3, is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] Its structure, featuring a 2,6-diaminopyridine scaffold selectively mono-acetylated, presents a unique combination of hydrogen bond donors and acceptors. This arrangement is particularly effective for creating targeted interactions with biological macromolecules. The 2-aminopyridine motif is a well-established "hinge-binder" in a multitude of kinase inhibitors, making this compound a valuable starting material for the synthesis of novel therapeutics in oncology and immunology.[4][5] This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1075-62-3 | [1][3] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 158.0 to 162.0 °C | [2] |

| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [2] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| InChI Key | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [3] |

| Synonyms | 2-Acetamido-6-aminopyridine, N-Acetyl-1,6-diaminopyridine | [1] |

Safety Information

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

GHS Precautionary Statements: P261, P280, P305+P351+P338.[3]

-

Signal Word: Warning.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Handle in a well-ventilated area.

Synthesis of this compound

Principle and Mechanism

The synthesis of this compound is achieved through the selective mono-N-acetylation of 2,6-diaminopyridine. The key to this selectivity lies in the differential nucleophilicity of the two amino groups. While both are nucleophilic, the reaction conditions can be controlled to favor the formation of the mono-acetylated product. The reaction proceeds via a nucleophilic acyl substitution mechanism, where one of the amino groups of 2,6-diaminopyridine attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

Experimental Protocol

This protocol is a robust and self-validating procedure for the synthesis and purification of this compound.

Materials:

-

2,6-Diaminopyridine

-

Acetyl Chloride

-

Anhydrous Dioxane or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane or THF. Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to act as an acid scavenger.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity by minimizing the formation of the di-acetylated byproduct.

-

Addition of Acetylating Agent: Add acetyl chloride (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the cooled solution via a dropping funnel over 30-60 minutes. Maintaining a slow addition rate is critical for selectivity.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Predicted fragmentation of this compound in ESI-MS.

Applications in Drug Discovery and Medicinal Chemistry

A Versatile Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a common feature for ATP-competitive inhibitors. This compound provides a strategic entry point for elaborating this scaffold. The primary amino group at the 6-position serves as a versatile handle for introducing further substituents to explore the solvent-exposed regions of the binding site, thereby enhancing potency and selectivity.

Illustrative Therapeutic Targets

While specific, publicly disclosed drug candidates originating directly from this compound are not abundant, the utility of this chemical class is well-documented. For instance, derivatives of N-(aminopyridin-yl) amides have been explored as potent inhibitors of B-Raf(V600E), a critical target in melanoma. [4]Similarly, the broader aminopyrimidine class, which shares electronic and structural features, has been instrumental in developing inhibitors for IRAK4, a key kinase in inflammatory signaling pathways. [6]These examples underscore the potential of this compound as a foundational element for developing inhibitors against a wide range of kinase targets.

Strategic Role in Drug Design

Caption: Strategic role of the core scaffold in kinase inhibitor design.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure is primed for the development of potent and selective kinase inhibitors. This guide provides the essential technical information for researchers to synthesize, characterize, and effectively utilize this valuable compound in their drug development programs, ultimately accelerating the discovery of new medicines for critical diseases.

References

- American Chemical Society. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

- Global Research Online. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.

- Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645).

- Elsevier. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters.

- MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 3. This compound | 1075-62-3 [sigmaaldrich.com]

- 4. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 6. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(6-aminopyridin-2-yl)acetamide: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of N-(6-aminopyridin-2-yl)acetamide, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The aminopyridine scaffold is a privileged structure in numerous biologically active compounds, making a thorough understanding of its derivatives essential. This document delineates the fundamental chemical identity, physicochemical properties, a detailed protocol for its synthesis, and a comprehensive guide to its structural elucidation via modern analytical techniques. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for scientists working with this versatile chemical intermediate.

Introduction: The Significance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, and its substituted derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science. Among these, aminopyridines are particularly noteworthy. The nitrogen atoms in the ring and the amino substituents serve as key hydrogen bond donors and acceptors, facilitating molecular recognition events at the active sites of biological targets. The specific isomer, this compound, offers a strategic combination of functional groups: a primary amine, a secondary amide, and the pyridine nitrogen. This arrangement presents multiple points for further chemical modification, establishing it as a valuable intermediate in the synthesis of more complex molecules and compound libraries for drug discovery programs.[1][2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. These properties dictate handling, storage, and reaction conditions.

IUPAC Name: this compound[3] Synonyms: 2-Acetamido-6-aminopyridine, N-(6-amino-2-pyridinyl)acetamide[3][4][5] CAS Number: 1075-62-3[3][4][6][7] Molecular Formula: C₇H₉N₃O[3][4][7] Molecular Weight: 151.17 g/mol [3][4][7]

The structure of this compound is presented below. The acetamido group at the 2-position and the amino group at the 6-position provide a unique electronic and steric environment.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | White to almost white powder/crystal | [6] |

| Melting Point | 158.0 to 162.0 °C | [6][8] |

| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [6][8] |

| Solubility | Soluble in Methanol | [6][8] |

| pKa | 13.52 ± 0.70 (Predicted) | [6] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [6][8] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the selective mono-N-acetylation of 2,6-diaminopyridine.

Reaction Principle: The Causality of Selectivity

2,6-Diaminopyridine possesses two nucleophilic amino groups. Achieving selective mono-acetylation over di-acetylation is the central challenge. The strategy relies on several factors:

-

Stoichiometry: Using a slight molar excess of the diamine relative to the acetylating agent, or precisely one equivalent, favors the mono-substituted product.

-

Reaction Conditions: Conducting the reaction at a low temperature (e.g., 0 °C) helps to control the reaction rate.[6] Once one amino group is acetylated, its electron-withdrawing nature deactivates the pyridine ring and the remaining amino group, slowing the rate of a second acetylation.

-

Choice of Reagents: Acetyl chloride is a highly reactive acetylating agent.[6] Its rapid reaction at low temperatures allows for kinetic control. An inert solvent like dioxane is suitable as it dissolves the starting material without participating in the reaction.[6]

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Materials:

-

2,6-Diaminopyridine (1.0 eq)

-

Acetyl Chloride (1.0 eq)

-

Anhydrous Dioxane

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diaminopyridine (e.g., 9.82 g, 90 mmol) in anhydrous dioxane (100 mL).[6]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. A stable, low temperature is critical for selectivity.

-

Addition of Acetylating Agent: Add acetyl chloride (1.0 eq) dropwise to the stirred solution over 30-60 minutes. A slow addition rate prevents localized overheating and reduces the formation of the di-acetylated byproduct.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a white to off-white crystalline solid. Purity should be confirmed by melting point analysis and the analytical methods described in Section 4.0.

Synthetic Workflow Diagram

Caption: Predicted primary fragmentation pathway for this compound.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Signals at ~9.5-10.5 (s, 1H), ~7.3-7.5 (t, 1H), ~6.2-6.8 (d, 2H), ~5.5-6.0 (bs, 2H), ~2.0-2.2 (s, 3H) ppm. |

| ¹³C NMR | 7 distinct signals, including C=O at ~168 ppm and CH₃ at ~24 ppm. |

| IR (cm⁻¹) | ~3300 (N-H), ~1670 (C=O), ~1620 (N-H bend), ~1400-1600 (Aromatic C=C). |

| MS (ESI+) | [M+H]⁺ at m/z = 152.07. |

Handling, Storage, and Safety

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. [4]It should be kept in a dark place under an inert atmosphere. [6][8]* GHS Hazards:

-

H315: Causes skin irritation. [3][4] * H319: Causes serious eye irritation. [3][4] * May also be harmful if swallowed (H302), inhaled (H332), or cause respiratory irritation (H335). [7][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. [4]* First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * Inhalation: Move person to fresh air.

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Applications in Research and Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its functional groups.

-

Scaffold for Library Synthesis: The primary amino group at the 6-position is a potent nucleophile, serving as a handle for introducing diversity. It can undergo reactions such as alkylation, acylation, reductive amination, and transition-metal-catalyzed cross-coupling to build a library of analogs for structure-activity relationship (SAR) studies.

-

Precursor to Fused Heterocycles: The 1,2-diamine-like arrangement of the amide and amine can be exploited to construct fused bicyclic heterocyclic systems, which are common motifs in potent kinase inhibitors and other targeted therapeutics.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it can be used as a fragment in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

Conclusion

This compound is a foundational building block for advanced chemical synthesis, particularly within the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview, from its fundamental properties and a robust synthetic protocol to a predictive framework for its analytical characterization. By understanding the causality behind experimental choices and adhering to rigorous safety and handling procedures, researchers can confidently and effectively utilize this versatile compound in their discovery and development pipelines.

References

- 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345. PubChem. [Link]

- Safety Data Sheet: N-(5-Aminopyridin-3-yl)acetamide. Kishida Chemical Co., Ltd.[Link]

- Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. archivepp.com [archivepp.com]

- 3. 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound; 2-Acetamido-6-aminopyridine | Chemrio [chemrio.com]

- 6. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 7. This compound | 1075-62-3 [sigmaaldrich.com]

- 8. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. aksci.com [aksci.com]

The Versatile Scaffolding of N-(6-aminopyridin-2-yl)acetamide: A Technical Guide for Researchers

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, N-(6-aminopyridin-2-yl)acetamide has emerged as a crucial intermediate, offering a versatile platform for the construction of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's nomenclature, properties, synthesis, and its strategic application in medicinal chemistry, supported by field-proven insights and detailed protocols.

Compound Identification and Nomenclature: Establishing a Foundational Lexicon

Clarity in chemical communication is essential. This compound is known by several synonyms and alternative names across various chemical databases and commercial suppliers. A thorough understanding of this nomenclature is the first step in harnessing its synthetic potential.

The formal IUPAC name for this compound is N-(6-amino-2-pyridinyl)acetamide . However, it is frequently referred to by other systematic and common names.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 1075-62-3 | [1] |

| Common Synonyms | 2-Acetamido-6-aminopyridine | [1] |

| 6-Acetamido-2-aminopyridine | ||

| N-Acetyl-1,6-diaminopyridine | [1] | |

| N-(6-amino-2-pyridyl)acetamide | ||

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| InChIKey | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [1] |

This guide will primarily use the name this compound for consistency, while acknowledging its common synonyms where appropriate.

Physicochemical Properties and Handling

A comprehensive understanding of a compound's physical and chemical properties is critical for its effective use in experimental settings.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 158.0 to 162.0 °C | [2][3] |

| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [2][3] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][3] |

From a practical standpoint, the compound's stability under standard laboratory conditions and its solubility in polar organic solvents like methanol make it amenable to a variety of reaction conditions. Its solid form allows for straightforward handling and weighing.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is a prerequisite for its use in further synthetic endeavors. The most common and efficient method involves the selective acetylation of one of the amino groups of 2,6-diaminopyridine. The rationale behind this selective reaction lies in the differential nucleophilicity of the two amino groups, which can be controlled by reaction conditions.

Below is a detailed, self-validating protocol for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,6-diaminopyridine.

Materials:

-

2,6-Diaminopyridine

-

Acetyl chloride

-

Dioxane (anhydrous)

-

Triethylamine (or other suitable base)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-diaminopyridine (1.0 equivalent) in anhydrous dioxane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and to enhance the selectivity for mono-acetylation.

-

Addition of Acetylating Agent: While stirring vigorously, slowly add acetyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution. The slow addition is crucial to prevent di-acetylation and other side reactions. The use of a slight excess of the aminopyridine can also favor mono-substitution.

-

Base Addition: A non-nucleophilic base such as triethylamine (1.1 equivalents) should be added to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.

Diagram 1: Synthesis Workflow

Caption: General synthetic route to kinase inhibitors.

Intermediate in the Synthesis of Bioactive Heterocycles

The chemical reactivity of both the primary amine and the amide group (after potential hydrolysis) makes this compound a valuable precursor for the synthesis of a wide range of fused and substituted heterocyclic systems. These heterocyclic frameworks are often the core of pharmacologically active compounds. The 2-aminopyridine structure is a key building block for diverse biologically active molecules. [4][5]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined synthesis, versatile reactivity, and the proven track record of its core aminopyridine scaffold in approved therapeutics underscore its importance. As the quest for novel and more effective drugs continues, the intelligent application of such foundational building blocks will remain a cornerstone of successful research and development programs. This guide provides the essential knowledge base for researchers to confidently incorporate this compound into their synthetic strategies, paving the way for the discovery of the next generation of medicines.

References

- 2-Acetamido-6-aminopyridine.

- Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas.

- Healthcare Intermedi

- 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]

- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

- Glycogen synthase kinase 3 (GSK-3)

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 3. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of N-(6-aminopyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of N-(6-aminopyridin-2-yl)acetamide (CAS No: 1075-62-3), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's fundamental characteristics. We will delve into its structural and chemical identity, thermal properties, solubility profile, and spectroscopic signature. Each property is discussed with a focus on the experimental methodology, the underlying scientific principles, and the practical implications for its application. All data presented is supported by authoritative references to ensure scientific integrity.

Introduction

This compound, also known as 2-acetamido-6-aminopyridine, is a substituted pyridine derivative. The presence of both an amino and an acetamido group on the pyridine ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic applications. This guide aims to provide a consolidated and in-depth resource of these critical parameters.

Chemical and Structural Identity

A foundational understanding of a compound begins with its basic chemical and structural information.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Acetamido-6-aminopyridine, N-Acetyl-1,6-diaminopyridine | [2] |

| CAS Number | 1075-62-3 | [2][3] |

| Molecular Formula | C₇H₉N₃O | [2][3] |

| Molecular Weight | 151.17 g/mol | [2][4] |

| InChIKey | CCVCJYWIEHEXOR-UHFFFAOYSA-N | [2] |

Thermal Properties

The thermal behavior of a compound is a critical determinant of its stability, processing, and storage conditions.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

Experimental Value: 158.0 to 162.0 °C[1][2][3][5]

The causality behind this experimental choice lies in its simplicity, reliability, and the small sample quantity required.

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range is indicative of high purity.

Boiling Point (Predicted)

Predicted Value: 419.4 ± 30.0 °C[1][2][3][5]

It is important to note that this is a computationally predicted value. Experimental determination of the boiling point of such a compound would likely require vacuum distillation to prevent decomposition at high temperatures.

Density (Predicted)

Predicted Value: 1.280 ± 0.06 g/cm³[1][2][3][5]

This value is also derived from computational modeling.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing absorption and formulation, as well as in chemical synthesis, affecting solvent choice for reactions and purification.

Qualitative Solubility: Soluble in Methanol.[1][3][5]

To provide a more comprehensive understanding for researchers, a detailed experimental protocol for quantitative solubility determination is outlined below.

This method is a robust and direct way to quantify the solubility of a solid in various solvents.

Caption: Gravimetric Method for Solubility Determination.

Step-by-Step Protocol:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Filtration: A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Solvent Evaporation: A precise volume of the filtrate is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure or a gentle stream of nitrogen.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

-

Calculation: The solubility is then calculated and typically expressed in grams of solute per 100 mL of solvent.

Acidity (pKa) - Predicted

Predicted Value: 13.52 ± 0.70[5]

The predicted pKa suggests that the amide proton is weakly acidic. The basicity of the pyridine nitrogen and the exocyclic amino group would be characterized by the pKa of the conjugate acid. Experimental determination via potentiometric titration or UV-Vis spectrophotometry would be necessary for a precise value.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (CDCl₃):

-

δ 7.49 (m, 3H)

-

δ 6.28 (d, 1H)

-

δ 4.31 (s, br, 2H)

-

δ 2.19 (s, 3H)[5]

Interpretation: The multiplet at δ 7.49 likely corresponds to the protons on the pyridine ring. The doublet at δ 6.28 is also likely a pyridine proton. The broad singlet at δ 4.31 is characteristic of the amino (-NH₂) protons. The singlet at δ 2.19 corresponds to the methyl protons of the acetamido group.

Caption: General Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Protocol:

-

Sample Preparation: 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3300 | N-H (amine) | Stretching |

| ~3300-3100 | N-H (amide) | Stretching |

| ~1680-1650 | C=O (amide) | Stretching (Amide I band) |

| ~1600-1450 | C=C, C=N (aromatic ring) | Stretching |

| ~1550 | N-H (amide) | Bending (Amide II band) |

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography.

Crystallographic Data: A crystal structure for 2-acetamido-6-aminopyridine is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 969874.[1][4] This indicates that the precise bond lengths, bond angles, and packing arrangement in the solid state have been experimentally determined. Researchers can access this data through the CCDC for detailed molecular modeling and analysis of intermolecular interactions.

Conclusion

This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for scientists and researchers. While key experimental values for melting point and some spectroscopic data are available, there remains a need for further experimental determination of properties such as boiling point, density, a comprehensive solubility profile, and pKa to reduce reliance on predicted values. The provided methodologies offer a clear framework for obtaining this critical data, ensuring the continued and effective application of this versatile compound in scientific discovery.

References

- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.

- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).

Sources

- 1. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of N-(6-aminopyridin-2-yl)acetamide: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the determination of two critical physicochemical properties of N-(6-aminopyridin-2-yl)acetamide: its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for accurate measurement. It emphasizes the rationale behind experimental choices to ensure data integrity and discusses the significance of these properties in the broader context of chemical research and pharmaceutical development. Detailed, self-validating protocols for both melting and boiling point determination are presented, accompanied by visual workflows to enhance understanding.

Introduction to this compound

This compound, a substituted aminopyridine derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of the acetamide and amino groups on the pyridine ring imparts specific electronic and structural features that can influence its biological activity and physical properties. Accurate characterization of its fundamental physicochemical parameters is a prerequisite for its development in any application, from establishing identity and purity to designing appropriate formulation and synthesis strategies.

The melting point and boiling point are paramount among these parameters. The melting point provides a rapid and effective means of assessing the purity of a crystalline solid, while the boiling point is a key characteristic of a liquid's volatility. For a solid compound like this compound, the boiling point is often determined under reduced pressure to prevent thermal decomposition. This guide will provide a thorough examination of the principles and procedures for determining these two vital properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values serve as a reference for researchers working with this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Acetamido-6-aminopyridine, N-(6-amino-2-pyridinyl)acetamide | [1][3][4] |

| CAS Number | 1075-62-3 | [1][2][5] |

| Molecular Formula | C₇H₉N₃O | [1][2][5] |

| Molecular Weight | 151.17 g/mol | [1][2][5] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 158.0 to 162.0 °C | [5][7] |

| Boiling Point | 419.4 ± 30.0 °C (Predicted) | [5][7] |

| Solubility | Soluble in Methanol | [5][6][7] |

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, a phenomenon known as melting point depression[8][9][10][11][12]. This makes melting point determination a fundamental technique for purity assessment.

Theoretical Principles

The melting of a crystalline solid involves overcoming the intermolecular forces that hold the molecules in a fixed lattice structure. The energy required to break these forces corresponds to a specific temperature. In an impure substance, the foreign molecules disrupt the crystal lattice, weakening the intermolecular forces and thus requiring less energy (a lower temperature) to induce melting[8][9][10][11][12].

Experimental Protocol: Capillary Method

The capillary method is the most common and pharmacopeia-recognized technique for melting point determination[13]. It involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete. This can be performed using a manual apparatus like a Thiele tube or a modern digital melting point apparatus.

3.2.1. Sample Preparation: A Critical Step for Accuracy

Proper sample preparation is paramount for obtaining accurate and reproducible results[13][14].

-

Ensure the sample is completely dry. Solvents can act as impurities and affect the melting range[14].

-

The sample must be a fine, homogeneous powder. This ensures efficient and uniform heat transfer[13]. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Load the capillary tube. Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Pack the sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube to pack the sample tightly[14][15]. The final packed sample height should be 2-3 mm to avoid an artificially broad melting range[14][16].

3.2.2. Method A: Thiele Tube Apparatus

The Thiele tube is a glass apparatus designed to provide uniform heating of a sample through the convection of a heating oil[17][18][19].

-

Apparatus Setup. Clamp the Thiele tube securely to a ring stand. Fill the tube with a suitable high-boiling mineral or silicone oil to just above the top of the side arm.

-

Attach the Capillary. Secure the packed capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The sample should be level with the middle of the thermometer bulb[17][20].

-

Assembly. Insert the thermometer and attached capillary into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil in the main body of the tube[19][20].

-

Heating. Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner using a back-and-forth motion[20]. The convection currents will ensure even heat distribution.

-

Observation and Recording.

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a faster rate.

-

For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute[21].

-

Record the temperature at which the first drop of liquid appears (the onset of melting)[20][21].

-

Record the temperature at which the last solid crystal melts (completion of melting)[20][21]. The recorded melting point should be reported as a range.

-

3.2.3. Method B: Digital Melting Point Apparatus

Digital melting point apparatuses offer greater precision, control, and often automated detection[22][23][24][25].

-

Apparatus Setup. Turn on the apparatus and allow it to stabilize.

-

Programming. Set the starting temperature, heating rate (ramp rate), and end temperature. For accurate measurements, a slow ramp rate of 1-2°C per minute is recommended in the vicinity of the melting point[14][26]. Many instruments have a rapid pre-heating feature to a plateau temperature just below the expected melting point to save time[25].

-

Sample Insertion. Insert the packed capillary tube into the designated slot in the heating block.

-

Observation and Recording. Observe the sample through the magnifying lens. Record the temperatures at the onset and completion of melting. Many modern instruments can automatically detect and record the melting range[13][23].

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, typically the atmospheric pressure[27][28]. For a solid compound with a high boiling point, direct measurement at atmospheric pressure can lead to thermal decomposition before boiling is observed. Therefore, the reported boiling point for this compound is a predicted value. Experimental determination would likely require vacuum distillation or specialized micro-methods.

Theoretical Principles

Boiling involves a phase transition from liquid to gas. This requires sufficient energy for molecules to overcome intermolecular forces and escape into the vapor phase. The temperature at which this occurs is dependent on the strength of these forces and the external pressure. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling point temperature. This principle is the basis for vacuum distillation, a technique used to purify compounds that are unstable at their atmospheric boiling points[27].

Experimental Protocol: Micro-Boiling Point (Siwoloboff Method)

For small sample quantities or high-boiling compounds, a micro-boiling point determination using the Siwoloboff method is a suitable approach[29][30]. This method observes the temperature at which a liquid, upon cooling after boiling, is drawn into an inverted capillary tube.

4.2.1. Apparatus and Sample Preparation

-

Sample Tube. Place a small amount (a few milligrams) of this compound into a small-diameter test tube (fusion tube).

-

Heating Bath. Use a Thiele tube or a digital melting point apparatus with a liquid bath accessory.

-

Capillary Tube. Prepare a boiling point capillary by sealing one end of a standard melting point capillary tube. Place this capillary, open-end down, into the fusion tube containing the sample[29].

-

Assembly. Attach the fusion tube to a thermometer and place it in the heating bath.

4.2.2. Measurement Procedure

-

Heating. Heat the bath. Initially, a stream of bubbles will emerge from the inverted capillary as the air trapped inside expands.

-

Boiling. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed as the sample boils and its vapor escapes[31].

-

Cooling and Observation. Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Recording. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube[29][32]. This occurs when the external pressure becomes greater than the vapor pressure of the sample.

-

Pressure Correction. Record the atmospheric pressure at the time of the experiment. The observed boiling point will need to be corrected to standard pressure if a comparison to literature values is required.

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical first step in its scientific investigation and potential application. The melting point range of 158.0 to 162.0 °C serves as a reliable indicator of its identity and purity. While its high predicted boiling point of 419.4 ± 30.0 °C suggests thermal instability at atmospheric pressure, methods such as micro-boiling point determination can provide valuable experimental data. The protocols outlined in this guide, when executed with care and attention to the underlying scientific principles, will enable researchers to generate high-quality, reliable data essential for advancing their work in drug discovery and materials science.

References

- TutorChase. (n.d.). How do impurities affect the melting point of a substance?

- Wikipedia. (2023). Siwoloboff method.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- University of Calgary. (n.d.). Melting point determination.

- Timstar. (n.d.). Melting Point: Using the Thiele Tube.

- Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.

- Wikipedia. (n.d.). Thiele tube.

- University of Colorado Boulder. (n.d.). Distillation.

- Homework.Study.com. (n.d.). What are the effects of impurities on the melting point and boiling point? Do impurities increase or decrease melting and boiling point? Why?

- Flair Pharma. (n.d.). Melting Point Apparatus Working Principle.

- LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele.

- Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method.

- Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions.

- thinkSRS.com. (n.d.). Melting Point Determination.

- Simple Distillation and Boiling Point Determination. (n.d.).

- Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- chemconnections.org. (n.d.). Boiling Point Determination.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- ibacon GmbH. (n.d.). EU A.2: Boiling temperature.

- Edisco. (n.d.). Melting point determination.

- Contech Weighing Scales. (n.d.). DIGITAL MELTING POINT APPARATUS.

- ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education.

- DETERMINATION OF MELTING POINTS. (n.d.).

- Slideshare. (n.d.). Determination of boiling point and distillation.

- General Tests. (n.d.). Melting Point Determination.

- MRC Lab. (n.d.). What is Melting Point Apparatus.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- UDTECH. (2025, May 19). Unlocking the Secrets of the Digital Melting Point Apparatus.

- Waxpedia. (2013, August 8). Melting point.

- Cole-Parmer. (n.d.). Digital Melting Point Apparatus.

- SSERC. (n.d.). Melting point determination.

- Chemsrc. (n.d.). CAS#:884660-45-1 | N-(6-AMINO-5-IODO-PYRIDIN-2-YL)-ACETAMIDE.

- PubChem. (n.d.). 2-Acetamido-6-aminopyridine.

- ACE Biolabs. (n.d.). This compound.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 1075-62-3 [sigmaaldrich.com]

- 3. This compound; 2-Acetamido-6-aminopyridine | Chemrio [chemrio.com]

- 4. 2-Acetamido-6-aminopyridine | C7H9N3O | CID 3767345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1075-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. This compound CAS#: 1075-62-3 [m.chemicalbook.com]

- 8. tutorchase.com [tutorchase.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. homework.study.com [homework.study.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. edisco.it [edisco.it]

- 17. timstar.co.uk [timstar.co.uk]

- 18. Thiele tube - Wikipedia [en.wikipedia.org]

- 19. labcomercial.com [labcomercial.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jk-sci.com [jk-sci.com]

- 22. flairpharma.com [flairpharma.com]

- 23. contechweighingscales.com [contechweighingscales.com]

- 24. ud.goldsupplier.com [ud.goldsupplier.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. SSERC | Melting point determination [sserc.org.uk]

- 27. orgchemboulder.com [orgchemboulder.com]

- 28. chemconnections.org [chemconnections.org]

- 29. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 32. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of N-(6-aminopyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(6-aminopyridin-2-yl)acetamide, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes predictive methodologies based on the compound's physicochemical properties and outlines robust experimental protocols for its empirical determination. It serves as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven workflows to characterize the solubility profile of this and structurally similar molecules.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from drug delivery and formulation to reaction chemistry and purification. For this compound (CAS No: 1075-62-3), a molecule featuring both amine and amide functionalities on a pyridine scaffold, understanding its behavior in various solvents is paramount for its effective utilization.[1][2] An accurate solubility profile is essential for designing crystallization processes, selecting appropriate analytical techniques, and developing viable formulations. This guide will navigate the theoretical underpinnings of this compound's solubility and provide a detailed, actionable protocol for its experimental determination.

Physicochemical Profile of this compound

A thorough analysis of a compound's intrinsic properties is the first step in predicting its solubility. The known characteristics of this compound provide a solid foundation for these predictions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉N₃O | [3] |

| Molecular Weight | 151.17 g/mol | [3][4] |

| Melting Point | 158.0 to 162.0 °C | [3][5][6][7] |

| Appearance | White to off-white solid, powder to crystal | [5][7][8] |

| pKa (Predicted) | 13.52 ± 0.70 | [5][7] |

| XLogP3 (Predicted) | 0 | [4] |

| Topological Polar Surface Area (TPSA) | 68 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Interpretation of Physicochemical Properties:

-

Molecular Structure: The presence of a primary amino group (-NH₂), a secondary acetamido group (-NHC(O)CH₃), and a pyridine ring nitrogen makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[4] This dual capacity is a primary determinant of its interaction with various solvents.

-

Polarity: A predicted XLogP3 of 0 suggests a balanced hydrophilic and lipophilic character.[4] This indicates that the compound is likely to exhibit solubility in a range of polar solvents but may have limited solubility in highly nonpolar solvents. The significant Topological Polar Surface Area (TPSA) of 68 Ų further supports the prediction of good solubility in polar media.[4]

-

Melting Point: The relatively high melting point (158-162 °C) suggests strong intermolecular forces, likely hydrogen bonding, in the solid crystal lattice.[3][5][6][7] A solvent must be capable of overcoming these lattice energies to dissolve the compound.

-

pKa: The predicted pKa value is high, suggesting the compound is a weak base.[5][7] This implies that its solubility in aqueous solutions will be highly dependent on pH.[9]

Theoretical Framework and Predictive Analysis of Solubility

The age-old principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[10] We can refine this by considering the specific intermolecular interactions at play.

Solvent Selection Rationale

A diverse panel of solvents should be selected to probe the full range of potential interactions with this compound.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine and amide groups of the solute. While some sources indicate it is "soluble in Methanol," quantitative data is lacking.[5][6][7][8] Given the compound's structure, moderate to high solubility is anticipated in these solvents. However, the solubility of amines in water can decrease as the hydrocarbon portion of the molecule increases.[11][12]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They are generally good solvents for moderately polar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of this compound, very low solubility is expected in these solvents.

The Influence of pH on Aqueous Solubility

As a weak base, the solubility of this compound in aqueous media is expected to increase significantly at lower pH values.[9] This is due to the protonation of the basic nitrogen atoms (primarily the pyridine nitrogen and the amino group), forming more soluble cationic species. This relationship is a critical consideration for any application in buffered aqueous systems.

The Impact of Temperature

For most solid solutes, solubility increases with temperature.[13] This endothermic dissolution process can be leveraged during experimental procedures like recrystallization. A comprehensive solubility study should, therefore, be conducted at various temperatures to construct a solubility curve.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[14] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility in line with Good Laboratory Practice (GLP).[15][16][17]

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous studies)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[14]

-

For aqueous studies, use buffers of varying pH.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. While 24 hours is often standard, a preliminary kinetic study is recommended to determine the optimal time.[2] Studies have shown that parameters like stirring time may have less influence than temperature and phase separation techniques.[15][16]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.[10] This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.[10] Quantification is achieved by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.[1]

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature and pH.

-

Mandatory Visualization: Experimental Workflow

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. echemi.com [echemi.com]